molecular formula C15H22FN3O B2540544 N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylpropanamide CAS No. 866131-38-6

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylpropanamide

Cat. No.: B2540544
CAS No.: 866131-38-6
M. Wt: 279.359
InChI Key: STOUJZDQTZBKLB-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylpropanamide is a synthetic organic compound that features a piperazine ring, a fluorinated aromatic ring, and an amide functional group

Scientific Research Applications

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylpropanamide typically involves the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-nitroaniline, undergoes a reduction reaction to form 3-fluoro-4-aminophenyl. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the desired fluorinated aromatic intermediate.

    Amidation Reaction: The fluorinated aromatic intermediate is then subjected to an amidation reaction with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the fluorine atom.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorinated aromatic ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to interact with and alter the function of these molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(piperazin-1-yl)acetamide
  • N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide

Uniqueness

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylpropanamide is unique due to its specific combination of a fluorinated aromatic ring, a piperazine ring, and an amide functional group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O/c1-11(2)15(20)17-12-4-5-14(13(16)10-12)19-8-6-18(3)7-9-19/h4-5,10-11H,6-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOUJZDQTZBKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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